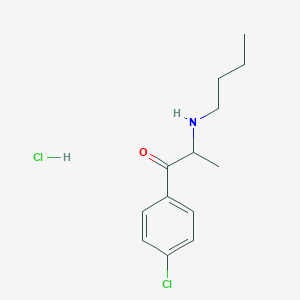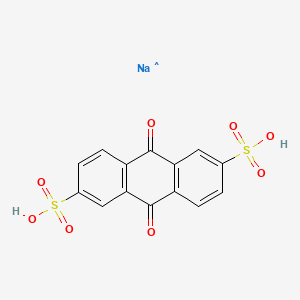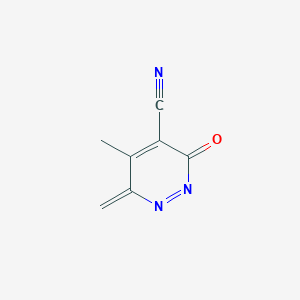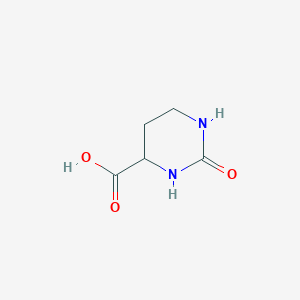
4aH-1,6-naphthyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4aH-1,6-naphthyridin-5-one is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-1,6-naphthyridin-5-one can be achieved through various methods. One efficient method involves the cyclocondensation of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, aromatic aldehydes, and 1-benzylpiperidin-4-one in the presence of a zeolite-nano gold catalyst in ethanol at 80°C . Another method involves the solvent-free and catalyst-free synthesis by grinding ketones, malononitrile, and amines in a mortar at room temperature for 5–7 minutes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of green catalysts, such as zeolite-nano gold, is preferred due to their reusability and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
4aH-1,6-naphthyridin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
4aH-1,6-naphthyridin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its pharmacological activities make it a promising candidate for drug development.
Industry: It is used in the development of diagnostic tools and in various industrial processes.
Mechanism of Action
The mechanism of action of 4aH-1,6-naphthyridin-5-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been identified as c-Met kinase inhibitors, which play a role in inhibiting cancer cell proliferation . The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activities, such as sex hormone regulation and anti-HIV effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4aH-1,6-naphthyridin-5-one include:
1,5-naphthyridines: These compounds also contain a fused-ring system with two pyridine rings but differ in the arrangement of nitrogen atoms.
1,8-naphthyridines: These compounds have diverse biological activities and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific biological activities and its potential as a pharmacologically active compound. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4aH-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H6N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-6H |
InChI Key |
RIVNFNCFSAWPTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CC=NC2=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12359410.png)

![Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-](/img/structure/B12359425.png)
![7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12359431.png)
![[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12359432.png)

![1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12359443.png)

![2-Imino-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359450.png)



![5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359469.png)
